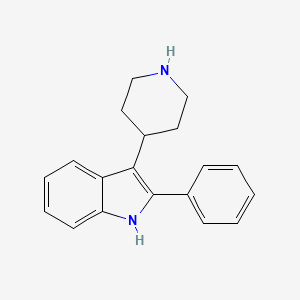

2-Phenyl-3-(piperidin-4-YL)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c1-2-6-15(7-3-1)19-18(14-10-12-20-13-11-14)16-8-4-5-9-17(16)21-19/h1-9,14,20-21H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPAVENSJPMGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432328 | |

| Record name | 2-Phenyl-3-(4-piperidinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221109-26-8 | |

| Record name | 2-Phenyl-3-(4-piperidinyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221109268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-3-(4-piperidinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-3-(4-PIPERIDINYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8QVX49UNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Phenyl-3-(piperidin-4-YL)-1H-indole CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-3-(piperidin-4-YL)-1H-indole is a heterocyclic organic compound featuring a core indole structure substituted with a phenyl group at the 2-position and a piperidin-4-yl group at the 3-position. This molecule belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by indole and piperidine derivatives. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic approach, and an exploration of its potential biological significance based on related structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and formulation in a research and development setting.

| Property | Value | Reference |

| CAS Number | 221109-26-8 | [1][2] |

| Molecular Formula | C₁₉H₂₂N₂ | [1][2] |

| Molecular Weight | 278.39 g/mol | [1][2] |

| Density | 1.131 g/cm³ | [1][2] |

| Boiling Point | 484.065 °C | [1][2] |

| Flash Point | 246.554 °C | [1][2] |

| Refractive Index | 1.637 | [1][2] |

| Vapor Pressure | 0 mmHg at 25°C | [1][2] |

| Polar Surface Area (PSA) | 24.06 Ų | [1][2] |

| LogP (XLogP3) | 4.40 | [1][2] |

| Synonyms | 2-phenyl-3-(4-piperidinyl)-1H-indole, 3-(Piperidin-4-yl)-2-phenyl-1H-indole | [1][2] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Phenylindole (Fischer Indole Synthesis)

A general procedure for the Fischer indole synthesis of 2-phenylindole involves the reaction of acetophenone and phenylhydrazine to form acetophenone phenylhydrazone, followed by cyclization using a Lewis acid catalyst such as zinc chloride or a protic acid like polyphosphoric acid.

-

Materials: Acetophenone, phenylhydrazine, ethanol, acid catalyst (e.g., glacial acetic acid for hydrazone formation; polyphosphoric acid for cyclization).

-

Procedure:

-

Equimolar amounts of acetophenone and phenylhydrazine are refluxed in ethanol with a catalytic amount of acetic acid to yield acetophenone phenylhydrazone.

-

The crude phenylhydrazone is then heated with polyphosphoric acid (or another suitable catalyst) to induce cyclization.

-

The reaction mixture is quenched with water, and the crude 2-phenylindole is isolated by filtration.

-

Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

-

Step 2: Introduction of the Piperidinyl Moiety

The introduction of the piperidin-4-yl group at the 3-position of the 2-phenylindole core can be achieved through a condensation reaction with a protected piperidone, followed by reduction and deprotection.

-

Materials: 2-Phenylindole, N-Boc-4-piperidone, a base (e.g., potassium hydroxide), a reducing agent (e.g., sodium borohydride), and an acid for deprotection (e.g., trifluoroacetic acid or hydrochloric acid).

-

Procedure:

-

2-Phenylindole is reacted with N-Boc-4-piperidone in the presence of a base to form an intermediate adduct, which then dehydrates to yield N-Boc-2-phenyl-3-(piperidin-4-ylidene)-3H-indole.

-

The resulting intermediate is then reduced, for example with sodium borohydride, to give N-Boc-2-phenyl-3-(piperidin-4-yl)-1H-indole.

-

The final step involves the removal of the Boc protecting group using an acid such as trifluoroacetic acid in dichloromethane or hydrochloric acid in an appropriate solvent to yield the target compound, this compound.

-

Potential Biological Activities and Signaling Pathways

While there is no specific literature detailing the biological activity of this compound, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

Structure-Activity Relationship Insights from Related Compounds

-

Antimalarial Activity: A study on a series of 3-piperidin-4-yl-1H-indoles identified compounds with activity against Plasmodium falciparum. This suggests that the 3-(piperidin-4-yl)-1H-indole scaffold could be a starting point for the development of new antimalarial agents.

-

Antimicrobial and Anti-inflammatory Activity: Various 2-phenylindole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. For instance, some derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and have exhibited anti-inflammatory effects.

-

Anticancer Activity: The 2-phenylindole scaffold is present in several compounds investigated for their anticancer properties. Some derivatives have been shown to act as inhibitors of tubulin polymerization or as selective estrogen receptor modulators (SERMs).

-

Hedgehog Signaling Pathway Inhibition: A novel indole derivative containing a piperidinyl moiety has been identified as a suppressor of the Hedgehog (Hh) signaling pathway, which is implicated in certain types of cancer. This compound was shown to repress Smoothened (SMO) activity.

Given these precedents, it is plausible that this compound could exhibit activity in one or more of these areas. Further screening and biological evaluation are necessary to determine its specific pharmacological profile.

Potential Signaling Pathway Involvement

Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by this compound or its derivatives is the Hedgehog signaling pathway.

Conclusion

This compound is a compound with a chemical structure that suggests a rich potential for biological activity. While specific experimental data for this molecule is currently limited in the public domain, this guide provides a solid foundation for researchers by outlining its known properties, a feasible synthetic strategy, and a rationale for exploring its potential in areas such as infectious diseases, inflammation, and oncology. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 2-Phenyl-3-(piperidin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-3-(piperidin-4-yl)-1H-indole, also known by its code name L-741,626, is a synthetic compound of significant interest in neuropharmacology and medicinal chemistry. It is recognized primarily for its potent and selective antagonist activity at the dopamine D2 receptor. This high affinity and selectivity make it a valuable research tool for studying the physiological and pathological roles of the D2 receptor, which is implicated in various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. Understanding the physicochemical properties of L-741,626 is fundamental for its application in both in vitro and in vivo studies, as these characteristics govern its solubility, permeability, stability, and overall pharmacokinetic and pharmacodynamic profile.

This technical guide provides a detailed overview of the core physicochemical properties of this compound. It includes quantitative data, detailed experimental protocols for property determination, and visual diagrams to illustrate key experimental workflows, offering a comprehensive resource for researchers in the field.

Chemical Identity and Structure

The fundamental identity of a compound is defined by its structure and nomenclature.

-

IUPAC Name: this compound

-

Synonyms: L-741,626

-

CAS Number: 139290-65-6

-

Molecular Formula: C20H22N2

-

Molecular Weight: 290.41 g/mol

The chemical structure consists of an indole scaffold substituted with a phenyl group at the 2-position and a piperidine ring at the 3-position.

Physicochemical Properties

The physicochemical characteristics of a compound are critical determinants of its behavior in biological systems. The following table summarizes the key properties of this compound.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 290.41 g/mol | |

| Molecular Formula | C20H22N2 | |

| Appearance | A crystalline solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO | |

| Storage | -20°C |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental methodologies. The following sections detail the protocols for key properties.

Determination of Purity via High-Performance Liquid Chromatography (HPLC)

Purity is a critical parameter for any research compound. HPLC is a standard method for its assessment.

-

Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The area under the peak for the compound of interest relative to the total peak area determines its purity.

-

Instrumentation: HPLC system with a UV detector, analytical balance, C18 reversed-phase column.

-

Procedure:

-

Standard Preparation: A stock solution of this compound is prepared by accurately weighing the solid and dissolving it in a suitable solvent (e.g., DMSO) to a known concentration.

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and aqueous buffer is prepared and degassed.

-

Chromatography: The prepared sample is injected into the HPLC system. The components are separated on the C18 column using a defined gradient or isocratic elution profile.

-

Detection: A UV detector is used to monitor the column effluent at a specific wavelength where the compound exhibits maximum absorbance.

-

Data Analysis: The chromatogram is analyzed to determine the retention time of the main peak and the area of all detected peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

-

The following diagram illustrates the general workflow for this procedure.

Caption: Workflow for Purity Determination by HPLC.

Assessment of Solubility

Determining the solubility of a compound is essential for preparing stock solutions for biological assays.

-

Principle: This protocol assesses the qualitative solubility of the compound in a common solvent used for in vitro research.

-

Materials: this compound solid, Dimethyl Sulfoxide (DMSO), vortex mixer, centrifuge.

-

Procedure:

-

An accurately weighed amount of the compound is placed into a clear vial.

-

A small, measured volume of DMSO is added.

-

The mixture is vortexed vigorously for 2 minutes to facilitate dissolution.

-

The vial is visually inspected for any undissolved particulate matter against a light source.

-

If particulates remain, the solution may be gently warmed or sonicated.

-

A clear solution without visible particles indicates that the compound is soluble in DMSO at that concentration.

-

Biological Activity and Associated Pathways

This compound (L-741,626) is a well-characterized antagonist of the dopamine D2 receptor. Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. The D2 receptor, specifically, signals through the Gi/o pathway.

-

Mechanism of Action: Upon binding of an agonist like dopamine, the D2 receptor activates an inhibitory G-protein (Gi). This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, L-741,626 binds to the D2 receptor but does not elicit this response; instead, it blocks dopamine from binding and initiating the signaling cascade.

The diagram below illustrates this inhibitory signaling pathway and the role of L-741,626.

Caption: Dopamine D2 Receptor Gi Signaling and Antagonism by L-741,626.

Conclusion

This compound (L-741,626) is a pivotal tool for neuropharmacological research due to its selective antagonism of the dopamine D2 receptor. Its fundamental physicochemical properties, including its solid form, molecular weight, and solubility in organic solvents like DMSO, dictate its handling, storage, and application in experimental settings. The standardized protocols for purity and solubility assessment outlined herein provide a framework for consistent and reliable experimental design. A thorough understanding of these properties, combined with the knowledge of its specific mechanism of action at the D2 receptor, is indispensable for scientists aiming to elucidate the complexities of dopaminergic signaling in health and disease.

In-depth Technical Guide: The Mechanism of Action of 2-Phenyl-3-(piperidin-4-YL)-1H-indole

A comprehensive review of the available scientific literature reveals a notable absence of specific data regarding the mechanism of action for the compound 2-Phenyl-3-(piperidin-4-YL)-1H-indole. While the constituent chemical moieties, namely 2-phenylindole and a piperidine ring, are present in numerous biologically active molecules, the specific pharmacological profile of this particular combination has not been detailed in the reviewed literature.

This guide will, therefore, summarize the known activities of structurally related compounds to provide a potential framework for understanding how this compound might interact with biological systems. It is crucial to emphasize that the following information is based on derivatives and not the specific compound of interest, and therefore any extrapolation should be treated with caution.

Potential Biological Targets Based on Structural Analogs

The indole and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of compounds targeting various receptors and enzymes. Research into derivatives containing these core structures can offer insights into potential, though unconfirmed, mechanisms of action for this compound.

Hedgehog Signaling Pathway Inhibition

A structurally related but more complex derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This compound, referred to as LKD1214, acts by repressing the activity of Smoothened (SMO), a key transmembrane protein in the Hh pathway.[1][2] The inhibition is achieved by preventing the ciliary translocation of SMO.[1][2] Notably, LKD1214 was found to have a distinct binding interface with SMO compared to other known inhibitors and demonstrated activity against a vismodegib-resistant mutant.[1]

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Another class of related compounds, N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides, has been investigated as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[3] These molecules act as ATP-competitive inhibitors of GSK-3β and have shown efficacy in animal models of mood disorders.[3]

Anti-inflammatory Activity

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been synthesized and evaluated as potential anti-inflammatory agents.[4] These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4] The mechanism of action for the most potent compound in this series involved the restoration of the phosphorylation level of IκBα and the protein expression of p65 NF-κB.[4]

Serotonin Receptor (5-HT) Ligands

Chiral derivatives of 3-(piperidin-3-yl)-1H-indole have been synthesized and are of interest as potential ligands for serotonin receptors, particularly the 5-HT6 receptor.[5] The 5-HT6 receptor is a target for cognitive enhancement and the treatment of neuropsychiatric disorders.[5]

Summary of Potential Mechanisms

Based on the activities of structurally related compounds, several hypothetical mechanisms of action for this compound could be postulated. These are speculative and would require experimental validation.

Table 1: Potential Mechanisms of Action Based on Structurally Related Compounds

| Potential Mechanism | Target | Key Biological Effects | Reference Compound Class |

| Hedgehog Pathway Inhibition | Smoothened (SMO) | Anticancer activity, particularly in Hh-dependent tumors. | 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone[1][2] |

| GSK-3 Inhibition | Glycogen Synthase Kinase-3β (GSK-3β) | Treatment of mood disorders. | N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides[3] |

| Anti-inflammatory | NF-κB signaling pathway | Reduction of pro-inflammatory cytokines (NO, TNF-α). | 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives[4] |

| Serotonin Receptor Modulation | 5-HT Receptors (e.g., 5-HT6) | Neurological and psychiatric applications. | 3-(piperidin-3-yl)-1H-indole derivatives[5] |

Proposed Experimental Protocols for Elucidation of Mechanism

To determine the actual mechanism of action of this compound, a systematic experimental approach would be required. The following outlines a potential workflow.

Initial Target Screening

A broad panel of in vitro binding and functional assays would be the first step to identify potential molecular targets. This would typically involve:

-

Receptor Binding Assays: Screening against a diverse panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. This is often performed using radioligand binding assays.

-

Enzyme Inhibition Assays: Evaluating the inhibitory activity against a wide range of enzymes, particularly kinases, proteases, and metabolic enzymes.

-

Phenotypic Screening: Assessing the effect of the compound on cellular phenotypes, such as cell viability, proliferation, or the activation of specific signaling pathways using high-content imaging or reporter gene assays.

Target Validation and Characterization

Once a primary target or a set of potential targets is identified, further experiments would be necessary to validate and characterize the interaction.

-

Dose-Response Studies: Determining the potency (e.g., IC50, EC50, Ki) of the compound at the validated target.

-

Mechanism of Inhibition/Activation Studies: For enzymatic targets, determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For receptor targets, determining if the compound is an agonist, antagonist, or inverse agonist.

-

Cellular Target Engagement Assays: Confirming that the compound interacts with its target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be employed.

Signaling Pathway Analysis

Upon confirmation of a specific molecular target, the downstream signaling consequences of this interaction need to be elucidated.

-

Western Blotting: To measure changes in the phosphorylation state or expression levels of key signaling proteins downstream of the target.

-

Reporter Gene Assays: To quantify the activity of transcription factors that are regulated by the signaling pathway of interest.

-

Gene Expression Profiling: Using techniques like RNA-sequencing to obtain a global view of the transcriptional changes induced by the compound.

Visualizing Potential Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a potential signaling pathway based on the activity of a related compound.

Experimental Workflow for Mechanism of Action Elucidation

References

- 1. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Phenyl-3-(piperidin-4-YL)-1H-indole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-3-(piperidin-4-yl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have shown significant potential in therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant signaling pathways.

I. Core Synthetic Strategies

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common approach is the Fischer indole synthesis, which utilizes the reaction of a phenylhydrazine with a suitably substituted ketone. Another versatile method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling, to introduce the phenyl group at the 2-position of the indole ring. The piperidin-4-yl moiety is often introduced via a Pictet-Spengler reaction or by alkylation of a pre-formed indole nucleus with a protected 4-halopiperidine derivative.

A generalized synthetic workflow is depicted below:

Figure 1: Generalized synthetic workflow for this compound derivatives.

II. Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been investigated for a wide array of biological activities. The following sections summarize the key findings and present available quantitative data in a structured format.

A. Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of 2-phenylindole derivatives against various cancer cell lines. The proposed mechanisms of action are diverse and include inhibition of tubulin polymerization, modulation of the Hedgehog signaling pathway, and inhibition of Poly(ADP-ribose) polymerase (PARP).

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| Related Indole Derivatives | |||

| Imidazolylindol-3-one derivative 3a[1] | MCF-7 (Breast) | 1.31 ± 0.8 | Not specified |

| Compound 10[1] | PC3 (Prostate) | 7.8 ± 3.3 | Not specified |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine 27[2] | A549 (Lung) | 0.022 | Not specified |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine 27[2] | H460 (Lung) | 0.00023 | Not specified |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine 27[2] | HT-29 (Colon) | 0.00065 | Not specified |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine 27[2] | SMMC-7721 (Liver) | 0.00077 | Not specified |

| Structurally Similar PARP Inhibitor | |||

| MK-4827 (Niraparib)[3] | BRCA-1 deficient cells | 0.01 - 0.1 | PARP1/2 Inhibition |

B. Central Nervous System (CNS) Activity

The structural similarity of the indole nucleus to endogenous neurotransmitters like serotonin has prompted the investigation of these derivatives for their effects on the CNS. Notably, certain derivatives have shown high affinity for serotonin receptors, particularly the 5-HT2A subtype, suggesting their potential as antipsychotics or treatments for other neurological disorders.

| Compound ID/Reference | Target | Ki (nM) | Assay Type |

| 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole (22)[4] | h5-HT2A Receptor | 0.06 | Radioligand Binding |

C. Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. 2-Phenylindole derivatives have demonstrated promising activity against a range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

| Compound ID/Reference | Microorganism | MIC (µg/mL) |

| Related 2-Phenyl-1H-indoles | ||

| Compound IIb (2-propyl substitution)[5] | Pseudomonas sp. | 75 |

| Indole-thiadiazole 2h[6] | S. aureus | 6.25 |

| Indole-triazole 3d[6] | S. aureus | 6.25 |

| Indole-thiadiazole 2c[6] | MRSA | > Ciprofloxacin |

| Indole-triazole 3d[6] | MRSA | > Ciprofloxacin |

| Indole-thiadiazole 2c[6] | B. subtilis | 3.125 |

| Indole-triazole 3c[6] | B. subtilis | 3.125 |

| Indole derivatives 1b, 2b-d, 3b-d[6] | C. albicans | 3.125 |

III. Key Signaling Pathways and Mechanisms of Action

A. Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Certain this compound derivatives have been shown to inhibit this pathway, often by targeting the Smoothened (SMO) receptor, a key signal transducer. A novel derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been reported to suppress Hedgehog signaling.[7][8]

Figure 2: Inhibition of the Hedgehog signaling pathway by this compound derivatives targeting SMO.

B. 5-HT2A Receptor Antagonism

The serotonergic system is a key regulator of mood, cognition, and behavior. The 5-HT2A receptor, a G-protein coupled receptor, is a major target for antipsychotic drugs. This compound derivatives have been identified as potent antagonists of the 5-HT2A receptor, blocking the downstream signaling cascade initiated by serotonin.

Figure 3: Antagonism of the 5-HT2A receptor signaling pathway by this compound derivatives.

IV. Detailed Experimental Protocols

A. In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of the indole derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the indole derivatives against microbial strains.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

V. Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, CNS, and antimicrobial effects, underscore the potential of this chemical class. Further optimization of the core structure and systematic exploration of structure-activity relationships are warranted to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for clinical development. This technical guide provides a foundational understanding of the current state of research on these derivatives, offering valuable insights for researchers and drug development professionals in the field.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. turkjps.org [turkjps.org]

- 5. researchgate.net [researchgate.net]

- 6. omicsonline.org [omicsonline.org]

- 7. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Pharmacology of 2-Phenyl-Indole Analogs: A Structure-Activity Relationship Deep Dive

A Technical Guide for Researchers and Drug Development Professionals

The 2-phenyl-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-phenyl-indole analogs, focusing on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. We delve into the critical structural modifications that govern their potency and selectivity, present key quantitative data, and provide detailed experimental protocols for their biological evaluation.

Anticancer Activity: Targeting Tubulin Polymerization and Beyond

2-Phenyl-indole derivatives have shown significant promise as anticancer agents, with many acting as potent inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1] The SAR for this class of compounds is well-defined, with modifications at the N1, C3, and the 2-phenyl ring significantly influencing their cytotoxic and antiproliferative activities.

Structure-Activity Relationship Summary:

-

N1-Substitution: Substitution on the indole nitrogen with small alkyl or acyl groups is often well-tolerated or can enhance activity. For instance, N-methylation can lead to potent compounds.

-

C3-Substitution: The introduction of a carbonyl group or other hydrogen bond acceptors at the C3 position is a common feature of highly active analogs. Arylthioindole (ATI) derivatives, for example, are potent inhibitors of tubulin polymerization.[2]

-

2-Phenyl Ring Substitution: The substitution pattern on the 2-phenyl ring is a critical determinant of activity. The presence of a 3,4,5-trimethoxyphenyl moiety, similar to that found in colchicine and combretastatin A-4, is a recurring motif in potent tubulin inhibitors.[2] Halogen or methoxy substituents at various positions on the indole ring (positions 4-7) have also been explored to modulate activity.[2]

-

Glycosylation: Glycosylated 2-phenyl-indoles have been investigated as DNA binding and potential antitumor agents. The nature of the sugar moiety and the linker connecting it to the indole core have been shown to influence both DNA binding affinity and cytotoxicity.[3]

Quantitative Data: Anticancer Activity of 2-Phenyl-Indole Analogs

| Compound ID | N1-Substituent | 2-Phenyl Ring Substituent | C3-Substituent | Target Cell Line | IC50 (µM) | Reference |

| ATI 3 | H | Unsubstituted | 3,4,5-trimethoxyphenylthio | MCF-7 | 0.052 | [2] |

| ATI 4 | H | Unsubstituted | 5-halogenated/methoxy-substituted arylthio | MCF-7 | 0.013 | [2] |

| Indole 33 | H | 4-Cl | 3,4,5-trimethoxyphenylthio | HeLa | 0.02-0.05 | [2] |

| Indole 44 | H | 4-F | 3,4,5-trimethoxyphenylthio | HeLa | 0.02-0.05 | [2] |

| Compound 5m | H | 6-methoxy on indole | Not specified | Various cancer cells | 0.11-1.4 | [4] |

| Compound 9 | H | Unsubstituted | Benzimidazole linker to TMP | A549, HepG2, MCF-7 | 2.4-5.1 | [4] |

| Compound 21 | Fused seven-membered ring | 3,4,5-trimethoxyphenyl | Fused ring system | Various cancer cells | 0.022-0.056 | [4] |

| Compound 27q | H | Unsubstituted | Pyrazolidine linker | A549, MCF-7, HepG2 | 0.15-0.25 | [4] |

Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant number of 2-phenyl-indole analogs have been developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Structure-Activity Relationship Summary:

-

Methylsulfonyl Pharmacophore: The presence of a methylsulfonyl (SO2Me) group on the 2-phenyl ring is a critical determinant for potent and selective COX-2 inhibition.[5]

-

N1-Substitution: Substitution at the N1 position with benzyl or benzoyl groups has been shown to be favorable for anti-inflammatory activity. Para-substituted benzyl groups, such as p-chlorobenzyl, often exhibit enhanced activity.[6]

-

Indole Ring Substitution: Introduction of small alkyl or halogen substituents on the indole ring can modulate the anti-inflammatory potency.

Quantitative Data: COX-2 Inhibitory Activity of 2-Phenyl-Indole Analogs

| Compound ID | N1-Substituent | 2-Phenyl Ring Substituent | Indole Ring Substituent | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |

| 4a | Benzyl | 4-SO2Me | H | 0.20 | 40.5 | [5] |

| 4b | 4-Chlorobenzyl | 4-SO2Me | H | 0.11 | 107.63 | [5] |

| 4c | Benzoyl | 4-SO2Me | H | 0.18 | 52.38 | [5] |

| 4d | 4-Chlorobenzoyl | 4-SO2Me | H | 0.15 | 78.66 | [5] |

| 4e | Benzyl | 4-SO2Me | 5-CH3 | 0.16 | 69.43 | [5] |

| 4f | 4-Chlorobenzyl | 4-SO2Me | 5-F | 0.13 | 90.76 | [5] |

| Indomethacin | - | - | - | 0.49 | 0.079 | [5] |

| Celecoxib | - | - | - | 0.08 | 117.5 | [7] |

Antimicrobial and Antiviral Activities

The 2-phenyl-indole scaffold has also served as a template for the development of agents with promising antimicrobial and antiviral activities.

Antimicrobial Activity:

Derivatives of 2-phenyl-indole have demonstrated activity against a range of bacterial and fungal pathogens. Modifications often involve the introduction of heterocyclic rings or other functional groups to enhance antimicrobial potency. For instance, indole-triazole conjugates have shown efficacy against both Gram-positive and Gram-negative bacteria.[8]

Antiviral Activity:

2-Phenyl-indole analogs have been investigated as inhibitors of various viruses, including HIV. The core structure can be modified to interact with viral proteins, such as HIV-1 glycoprotein 41 (gp41), thereby inhibiting viral entry into host cells.

Experimental Protocols

Synthesis of 2-Phenyl-Indole Analogs: Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method for the preparation of the 2-phenyl-indole core.[9][10][11]

General Procedure:

-

Hydrazone Formation: An appropriately substituted phenylhydrazine is reacted with a substituted acetophenone in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., acetic acid) to form the corresponding phenylhydrazone.[12]

-

Indolization: The isolated phenylhydrazone is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and phosphoric acid, to effect cyclization and formation of the 2-phenyl-indole ring system.[9][12] The reaction mixture is typically heated to 100-120°C.[12]

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol-water).[12]

Caption: Workflow for the Fischer Indole Synthesis.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[3][13]

Materials:

-

COX-2 enzyme (human recombinant)

-

Arachidonic acid (substrate)

-

COX Assay Buffer

-

COX Probe (fluorometric)

-

Test compounds and reference inhibitor (e.g., Celecoxib)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a 10X solution of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 80 µL of a reaction mix containing COX Assay Buffer, COX Cofactor, and COX-2 enzyme to each well.

-

Add 10 µL of the diluted test inhibitor or control to the respective wells.

-

Initiate the reaction by adding 10 µL of the arachidonic acid substrate to each well.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

-

Calculate the percentage of inhibition and determine the IC50 value for each compound.

Tubulin Polymerization Inhibition Assay

This assay assesses the effect of compounds on the polymerization of tubulin into microtubules.[14][15]

Materials:

-

Purified tubulin protein

-

GTP solution

-

Tubulin polymerization buffer

-

Test compounds and reference inhibitor (e.g., Paclitaxel, Vinblastine)

-

96-well plates

-

Spectrophotometer or fluorometer capable of reading at 340 nm or with a fluorescence reporter.

Procedure:

-

Prepare solutions of test compounds at various concentrations.

-

In a pre-warmed 96-well plate at 37°C, add tubulin polymerization buffer, GTP, and the test compound.

-

Initiate polymerization by adding the tubulin protein solution.

-

Monitor the change in absorbance at 340 nm or fluorescence over time at 37°C.

-

Analyze the polymerization curves to determine the extent of inhibition and calculate IC50 values.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][16]

Materials:

-

Cancer cell lines

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: General experimental workflow.

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of some 2-phenyl-indole analogs are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Canonical NF-κB signaling pathway.[17][18]

Tubulin Polymerization Pathway

The dynamic process of tubulin polymerization into microtubules is a key target for many anticancer 2-phenyl-indole analogs. These compounds disrupt this process, leading to cell cycle arrest and apoptosis.

References

- 1. omicsonline.org [omicsonline.org]

- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]

- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a - PMC [pmc.ncbi.nlm.nih.gov]

- 9. testbook.com [testbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. byjus.com [byjus.com]

- 12. researchgate.net [researchgate.net]

- 13. assaygenie.com [assaygenie.com]

- 14. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 15. cytoskeleton.com [cytoskeleton.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

discovery of novel 2-substituted N-piperidinyl indole ligands

An In-depth Technical Guide to the Discovery of Novel 2-Substituted N-Piperidinyl Indole Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, N-piperidinyl indoles have emerged as a promising framework for developing ligands targeting various central nervous system (CNS) receptors. Historically, research has often focused on substitutions at the 3-position of the indole ring. However, recent investigations into 2-substituted N-piperidinyl indoles have unveiled novel pharmacological profiles, offering new avenues for therapeutic intervention.

This guide details the discovery, structure-activity relationships (SAR), and experimental evaluation of a novel series of 2-substituted N-piperidinyl indoles. These compounds have been primarily investigated as ligands for the Nociceptin Opioid Receptor (NOP), a G-protein-coupled receptor (GPCR) implicated in pain, anxiety, and Parkinson's disease.[1] The strategic shift from 3-substituted to 2-substituted analogs has led to the identification of potent NOP full agonists, some of which also exhibit significant activity at the μ-opioid (MOP) receptor, highlighting them as potential bifunctional agents.[1][2][3]

Core Discovery and Structure-Activity Relationships (SAR)

The exploration of 2-substituted N-piperidinyl indoles was driven by molecular modeling, which suggested that a substituent at the 2-position could facilitate a hydrogen-bond interaction with polar amino acids on the seventh transmembrane domain (TM7) of the NOP receptor.[1] This hypothesis was tested through the synthesis and evaluation of a series of analogs, leading to significant discoveries regarding their potency, selectivity, and functional activity.

A key finding is that substitution at the 2-position of the indole moiety profoundly influences the intrinsic activity and opioid receptor selectivity compared to their 3-substituted counterparts.[1][2] While 3-substituted indoles previously reported were selective NOP partial agonists, the 2-substituted analogs demonstrate improved potency and function as NOP full agonists.[1][2][3]

Quantitative Analysis of Receptor Binding and Functional Activity

The following tables summarize the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) of representative 2-substituted N-piperidinyl indoles compared to their 3-substituted regioisomers.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of Substituted N-Piperidinyl Indoles

| Compound | Substitution | NOP Kᵢ (nM) | MOP Kᵢ (nM) | DOP Kᵢ (nM) | KOP Kᵢ (nM) |

|---|---|---|---|---|---|

| 1 | 2-Hydroxymethyl | 0.34 | 11.2 | >1000 | 254 |

| 2 | 3-Hydroxymethyl | 1.1 | 100 | >1000 | >1000 |

| 10 | 2-Aminomethyl | 0.23 | 0.81 | 49.3 | 114 |

| 19 | 3-Aminomethyl | 0.36 | 13.5 | >1000 | >1000 |

| 13 | 2-Acetamido | 0.45 | 10.3 | 439 | 240 |

| 8 | 2-Carboxamide | 0.30 | 11.9 | 632 | 313 |

| 14 | 2-Methylsulfonamido | 0.33 | 0.94 | 129 | 104 |

| 17 | 2-Ureido | 0.31 | 0.89 | 123 | 118 |

Data sourced from reference[1]. Kᵢ values represent the binding constant in nanomolars.

Table 2: In Vitro Functional Activity (EC₅₀ and % Stimulation) at NOP and MOP Receptors

| Compound | Substitution | NOP EC₅₀ (nM) | NOP % Stim. | MOP EC₅₀ (nM) | MOP % Stim. |

|---|---|---|---|---|---|

| 1 | 2-Hydroxymethyl | 29.9 | 102 | >1000 | 18.1 |

| 2 | 3-Hydroxymethyl | 117 | 18.9 | >1000 | 0 |

| 10 | 2-Aminomethyl | 5.8 | 100 | 14.2 | 47.9 |

| 19 | 3-Aminomethyl | 121 | 35.9 | >1000 | 12.1 |

Data sourced from reference[1]. EC₅₀ is the half-maximal effective concentration. % Stimulation is relative to a standard full agonist.

SAR Summary:

-

Potency and Efficacy: 2-substituted indoles like 1 and 10 are potent NOP full agonists, whereas their 3-substituted counterparts (2 and 19 ) are significantly less potent partial agonists.[1]

-

MOP Affinity: The 2-substitution generally leads to a significant increase in binding affinity at the MOP receptor compared to the 3-substituted analogs.[1] Several 2-substituted compounds, such as 10 , 14 , and 17 , exhibit subnanomolar affinity for both NOP and MOP receptors, positioning them as bifunctional ligands.[1]

-

Selectivity: While MOP affinity is enhanced, the binding at DOP and KOP receptors remains considerably weaker, indicating a degree of selectivity for NOP and MOP over other opioid receptors.[1]

Experimental Protocols

Detailed and robust experimental methodologies are crucial for the accurate evaluation of novel ligands. The following protocols are representative of the key assays used in the characterization of the 2-substituted N-piperidinyl indoles.

Radioligand Competition Binding Assays

This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human NOP, MOP, KOP, or DOP receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: The assay is conducted in a 96-well plate with a final volume of 1 mL containing:

-

Cell membranes (concentration optimized for each receptor type).

-

A fixed concentration of a specific radioligand (e.g., [³H]-nociceptin for NOP, [³H]-DAMGO for MOP).

-

Varying concentrations of the unlabeled test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubation: The plates are incubated for 60-90 minutes at room temperature.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is calculated using non-linear regression analysis. The Kᵢ value is then determined using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.[1]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate G-protein activation, a hallmark of GPCR activation.

Protocol:

-

Membrane Preparation: As described for the binding assays.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Reaction Mixture: The assay is performed in a 96-well plate containing:

-

Cell membranes.

-

GDP (Guanosine diphosphate, typically 10-30 µM).

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog, typically 0.05-0.1 nM).

-

Varying concentrations of the test compound.

-

-

Incubation: Plates are incubated for 60 minutes at room temperature.

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

-

Scintillation Counting: Radioactivity is quantified as described above.

-

Data Analysis: Basal activity is measured in the absence of any stimulating ligand, while maximal stimulation is determined using a known full agonist (e.g., N/OFQ for NOP). The EC₅₀ and maximal stimulation (% Eₘₐₓ) for each test compound are calculated using non-linear regression.

Visualizations: Workflows and Pathways

Drug Discovery and Evaluation Workflow

The logical progression from concept to candidate is a structured process. The following diagram illustrates the workflow employed in the discovery of these novel 2-substituted N-piperidinyl indole ligands.

Caption: Workflow for the discovery of 2-substituted N-piperidinyl indole ligands.

GPCR Signaling Pathway

The NOP and MOP receptors are G-protein-coupled receptors that signal through inhibitory G-proteins (Gαi/o). Ligand binding initiates a cascade that ultimately modulates neuronal activity.

Caption: Simplified Gαi/o-coupled GPCR signaling pathway for NOP/MOP receptors.

Conclusion

The systematic investigation into 2-substituted N-piperidinyl indoles marks a significant advancement in the search for novel modulators of the nociceptin system. The strategic relocation of the substituent from the 3- to the 2-position of the indole core successfully converted selective NOP partial agonists into potent NOP full agonists. Furthermore, this structural modification enhanced affinity at the MOP receptor, yielding a new class of bifunctional NOP/MOP ligands. These findings, supported by robust in vitro data, not only validate the initial molecular modeling hypotheses but also provide a rich SAR landscape to guide the future design of CNS-active agents with potentially unique therapeutic profiles for pain, substance abuse, and other neurological disorders.

References

- 1. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Therapeutic Potential of the 2-Phenyl-3-(piperidin-4-YL)-1H-indole Scaffold: An In-depth Technical Guide

Introduction

The 2-phenyl-3-(piperidin-4-YL)-1H-indole core structure represents a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of this scaffold, summarizing key quantitative data, detailing experimental protocols for target validation, and illustrating the associated signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Potential Therapeutic Targets and Quantitative Data

Derivatives of the this compound scaffold have shown significant activity against a range of therapeutic targets. The following tables summarize the quantitative data for various analogues, categorized by their potential therapeutic application. It is important to note that the presented data pertains to derivatives and not the specific parent molecule, highlighting the broad potential of this chemical scaffold.

Table 1: Antitubercular Activity

| Compound ID | Modification | Target | Assay | MIC (µg/mL) | Reference |

| 45 | N-phenylindole derivative | Pks13 | Mtb H37Rv Growth Inhibition | 0.0625 | [1][2][3][4] |

| 58 | N-phenylindole derivative | Pks13 | Mtb H37Rv Growth Inhibition | 0.125 | [1][2][3][4] |

| 18 | N-phenylindole derivative | Pks13 | Mtb H37Rv Growth Inhibition | 2 | [1][4] |

| 14 | N-phenylindole derivative | Pks13 | Mtb H37Rv Growth Inhibition | 16 | [1][4] |

| 13 | N-phenylindole derivative | Pks13 | Mtb H37Rv Growth Inhibition | 32 | [1][4] |

Table 2: Anti-Inflammatory Activity

| Compound ID | Modification | Target | Assay | IC50 (µM) | Reference |

| 1 | 2-phenylindole | Nitric Oxide Production | LPS-stimulated Macrophages | 38.1 ± 1.8 | [5][6] |

| 1 | 2-phenylindole | NF-κB Inhibition | Reporter Gene Assay | 25.4 ± 2.1 | [5][6] |

| 5 | 2-phenylindole-3-carboxaldehyde oxime | Nitric Oxide Production | LPS-stimulated Macrophages | 4.4 ± 0.5 | [5][6] |

| 5 | 2-phenylindole-3-carboxaldehyde oxime | NF-κB Inhibition | Reporter Gene Assay | 6.9 ± 0.8 | [5][6] |

| 7 | 2-phenylindole-3-carbonitrile | Nitric Oxide Production | LPS-stimulated Macrophages | 4.8 ± 0.4 | [5][6] |

| 7 | 2-phenylindole-3-carbonitrile | NF-κB Inhibition | Reporter Gene Assay | 8.5 ± 2.0 | [5][6] |

| 10at | 6'-MeO-naphthalen-2'-yl indole | NF-κB Inhibition | Reporter Gene Assay | 0.6 ± 0.2 | [5][6] |

Table 3: Anticancer Activity (Hedgehog Pathway Inhibition)

| Compound ID | Modification | Target | Assay | IC50 (µM) | Reference |

| LKD1214 | 2-{3-[1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone | Smoothened (SMO) | Hh Pathway Activation | Comparable to Vismodegib | [7][8] |

| SA4 | Derivative of LKD1214 | Smoothened (SMO) | Hh Pathway Activation | 0.104 | [8] |

| LKD1214 | 2-{3-[1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone | Hh Pathway Activation | Gli-Luciferase Reporter | 0.023 | [8] |

Table 4: Serotonin 5-HT2A Receptor Antagonism

| Compound ID | Modification | Target | Assay | Ki (nM) | Reference |

| (+)-M100907 (1) | Reference Compound | 5-HT2A Receptor | Radioligand Binding | 3 | [9] |

| 6c | Bivalent M100907 derivative | 5-HT2A Receptor | Radioligand Binding | ~12-24 | [9] |

| FW01 | Indolealkylpiperazine derivative | 5-HT2A Receptor | Radioligand Binding | 206.71 ± 7.46 | [10] |

Table 5: Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

| Compound ID | Modification | Target | Assay | IC50 (µM) | Reference |

| 27 | 3-aminothiazole-7-azaindole derivative | GSK-3β | Kinase Assay | 0.28 ± 0.07 | [11] |

| 28 | 3-aminothiazole-7-azaindole derivative | GSK-3β | Kinase Assay | 0.038 ± 0.006 | [11] |

| 40 | 1,3,4-thiadiazol-2-amine-7-azaindole derivative | GSK-3β | Kinase Assay | 0.020 ± 0.003 | [11] |

| Oxind_13_10 | Oxindole derivative | GSK-3β | Kinase Assay | 0.00314 (3.14 nM) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Alamar Blue reagent

-

96-well microplates

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a serial dilution of the test compounds in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Include positive (drug-free) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 5-7 days.

-

Add Alamar Blue solution to each well and incubate for another 24 hours.

-

Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Anti-Inflammatory Activity: NF-κB Reporter Gene Assay

Objective: To measure the inhibitory effect of a compound on the NF-κB signaling pathway.

Materials:

-

A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

-

Cell culture medium and supplements.

-

Luciferase assay reagent.

-

Luminometer.

-

Test compounds dissolved in DMSO.

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway.

-

Incubate for a further 6-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of NF-κB inhibition relative to the stimulated control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.

Anticancer Activity: Hedgehog Signaling Pathway - Gli-Luciferase Reporter Assay

Objective: To assess the inhibitory activity of a compound on the Hedgehog signaling pathway by measuring the activity of the downstream transcription factor Gli.

Materials:

-

A cell line stably expressing a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells).

-

Sonic hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG) to activate the pathway.

-

Cell culture medium and supplements.

-

Luciferase assay system.

-

Luminometer.

-

Test compounds dissolved in DMSO.

Procedure:

-

Plate the Gli-reporter cells in a 96-well plate.

-

Treat the cells with different concentrations of the test compound.

-

Induce the Hedgehog pathway by adding Shh conditioned medium or a Smoothened agonist.

-

Incubate the plates for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

The reduction in luciferase activity in the presence of the compound indicates inhibition of the Hedgehog pathway.

-

Calculate the IC50 value for the inhibition of Gli-mediated transcription.

Receptor Binding: 5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the serotonin 5-HT2A receptor.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT2A receptor.

-

A radiolabeled ligand specific for the 5-HT2A receptor (e.g., [3H]ketanserin).

-

A non-labeled competing ligand for determining non-specific binding (e.g., unlabeled ketanserin or a reference antagonist).

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

Test compounds dissolved in DMSO.

Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of the unlabeled competing ligand.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Kinase Inhibition: GSK-3β Kinase Assay

Objective: To measure the inhibitory activity of a compound against the Glycogen Synthase Kinase-3β (GSK-3β) enzyme.

Materials:

-

Recombinant human GSK-3β enzyme.

-

A specific peptide substrate for GSK-3β (e.g., a pre-phosphorylated peptide).

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer.

-

A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay kit which measures ADP production, or a phosphospecific antibody-based detection method).

-

Microplate reader (luminometer or spectrophotometer).

-

Test compounds dissolved in DMSO.

Procedure:

-

In a microplate, add the GSK-3β enzyme, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., luminescence or absorbance) using a microplate reader.

-

The decrease in signal in the presence of the compound indicates inhibition of GSK-3β activity.

-

Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the GSK-3β enzyme activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the therapeutic targets of the this compound scaffold.

Caption: Inhibition of the Hedgehog signaling pathway by a 2-phenyl-indole derivative targeting the Smoothened (SMO) receptor.

Caption: Inhibition of the NF-κB signaling pathway by a 2-phenyl-indole derivative, preventing the transcription of inflammatory genes.

Caption: A generalized experimental workflow for the identification and validation of therapeutic targets for novel 2-phenyl-indole derivatives.

The this compound scaffold is a privileged structure in drug discovery, giving rise to derivatives with potent and diverse pharmacological activities. The evidence presented in this guide highlights its potential in developing novel therapeutics for a range of diseases, including tuberculosis, inflammatory disorders, cancer, and central nervous system disorders. The provided data and experimental protocols serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this promising chemical scaffold. Further structure-activity relationship (SAR) studies and lead optimization are warranted to develop clinical candidates based on this versatile core.

References

- 1. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer’s Disease—A Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of 2-phenyl-3-piperidin-4-yl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacological properties of the core molecule 2-phenyl-3-piperidin-4-yl-1H-indole (CAS: 221109-26-8). While comprehensive data on this specific parent compound is limited in publicly accessible literature, extensive research on its close analogs strongly indicates its primary pharmacological target is the serotonin 2A (5-HT2A) receptor . This document synthesizes the available information, focusing on the well-characterized activities of its derivatives, to build a predictive pharmacological profile for the core structure.

Physicochemical Properties

Basic chemical information for 2-phenyl-3-piperidin-4-yl-1H-indole is summarized below.

| Property | Value |

| CAS Number | 221109-26-8[1] |

| Molecular Formula | C19H22N2[1] |

| Molecular Weight | 278.39 g/mol [1] |

| XLogP3 | 4.4[1] |

| PSA | 24.06 Ų[1] |

Primary Pharmacological Target: 5-HT2A Receptor

The 2-phenyl-3-piperidin-4-yl-1H-indole scaffold is a potent chemotype for 5-HT2A receptor antagonism. Research into a series of 2-phenyl-3-piperidylindoles has led to the development of high-affinity, selective, and bioavailable h5-HT2A receptor antagonists.[2]

Table 1: Receptor Binding Affinity of a Key Analog

| Compound | Receptor | Ki (nM) | Species |

| 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole | h5-HT2A | 0.06 | Human |

Data extracted from Rowley et al., J. Med. Chem. 2001, 44, 11, 1603–1614.[2]

Derivatives of this scaffold act as antagonists at the 5-HT2A receptor.[2] Antagonism blocks the receptor's constitutive activity and/or its activation by the endogenous ligand, serotonin. The primary signal transduction pathway coupled to the 5-HT2A receptor is the Gq/G11 pathway.[3]

Signaling Pathway Diagram

Caption: 5-HT2A Receptor Gq Signaling Pathway and Antagonism.

Other Potential Pharmacological Activities

While 5-HT2A antagonism is the most strongly supported activity, the broader indole and piperidine scaffolds are known to interact with a variety of biological targets. Derivatives of the 2-phenyl-3-piperidin-4-yl-1H-indole core have been investigated for other activities, indicating the versatility of this chemical backbone.

-

Hedgehog (Hh) Signaling Pathway: A complex derivative, 2-{3-[1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hh signaling pathway by repressing Smoothened (SMO) activity.[4]

-

Antimalarial Activity: The 3-piperidin-4-yl-1H-indole scaffold has been explored as a novel chemotype for antimalarial drugs, with some derivatives showing activity against Plasmodium falciparum.

It is important to note that these activities were observed in structurally distinct derivatives, and it remains to be determined if the parent compound possesses similar properties.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the pharmacological profile of 2-phenyl-3-piperidin-4-yl-1H-indole and its analogs.

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

Experimental Workflow Diagram

Caption: Workflow for a 5-HT2A Receptor Radioligand Binding Assay.

Methodology:

-

Receptor Source: Use membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A receptor.[5]

-

Radioligand: Utilize [³H]ketanserin as the radioligand at a concentration near its Kd value (e.g., 0.5 nM).[6]

-

Incubation: In a 96-well plate, incubate the receptor membranes, [³H]ketanserin, and various concentrations of the test compound in an appropriate assay buffer (e.g., 50 mM Tris, 0.1 mM EDTA, 10 mM MgSO4, pH 7.4).

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known 5-HT2A antagonist, such as unlabeled ketanserin (1 µM).[6]

-

Termination: After incubation (e.g., 60 minutes at room temperature), terminate the reaction by rapid vacuum filtration through glass fiber filter plates (e.g., GF/B filters pre-soaked in polyethyleneimine).[7][8]

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plates, add scintillation fluid, and measure the retained radioactivity using a microplate scintillation counter.[7]

-

Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of a compound to act as an antagonist by inhibiting agonist-induced intracellular calcium mobilization, a key event in the 5-HT2A Gq signaling cascade.

Methodology:

-

Cell Line: Use a cell line stably expressing the human 5-HT2A receptor, such as CHO-K1 or HEK293 cells.

-

Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (to test for antagonist activity) or with buffer alone.

-

Agonist Stimulation: Stimulate the cells with a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Analysis: For antagonist activity, determine the IC50 value by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.

The head-twitch response in rodents is a classic behavioral model used to assess the in vivo activity of compounds at the 5-HT2A receptor. 5-HT2A agonists induce this behavior, and antagonists can block it.[9]

Methodology:

-

Animals: Use male mice or rats.

-

Acclimation: Allow animals to acclimate to the testing environment (e.g., an observation chamber).

-

Compound Administration: Administer the test compound (2-phenyl-3-piperidin-4-yl-1H-indole) via an appropriate route (e.g., intraperitoneal or oral) at various doses.

-

Agonist Challenge: After a pre-treatment period (e.g., 30-60 minutes), administer a 5-HT2A agonist such as DOI (2,5-dimethoxy-4-iodoamphetamine) or quipazine to induce head twitches.[9]

-

Behavioral Observation: Observe the animals for a set period (e.g., 30 minutes) and count the number of head twitches.

-

Analysis: Compare the number of head twitches in the test compound-treated groups to the vehicle-treated control group. A significant reduction in HTR indicates in vivo 5-HT2A receptor antagonism.

Summary and Future Directions

The 2-phenyl-3-piperidin-4-yl-1H-indole core structure is a promising scaffold for the development of potent and selective 5-HT2A receptor antagonists. Data from closely related analogs demonstrate high-affinity binding and suggest functional antagonism of the Gq/G11 signaling pathway. While direct pharmacological data for the parent compound is sparse, the provided experimental protocols offer a clear roadmap for its comprehensive characterization.

Future research should focus on:

-

Determining the precise binding affinity and functional potency of 2-phenyl-3-piperidin-4-yl-1H-indole at the 5-HT2A receptor.

-

Assessing its selectivity against other serotonin receptor subtypes and a broader panel of CNS targets.

-